molecular formula C19H24N2O3 B4134145 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide

2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B4134145
M. Wt: 328.4 g/mol
InChI Key: MKTBTHRMBKOTSN-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the adamantane family, which has been extensively studied for its unique properties and pharmacological activities.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological activities by modulating various signaling pathways and cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis or programmed cell death in cancer cells by activating various apoptotic pathways. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its high selectivity and sensitivity towards metal ions and its potent anticancer and neuroprotective activities. However, one of the limitations is its relatively high cost and the need for specialized equipment and techniques for its synthesis and analysis.

Future Directions

There are several future directions for the research on 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide. One of the areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to explore its pharmacokinetics and toxicity in vivo and to optimize its therapeutic efficacy.
Another area of research is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize its selectivity and sensitivity towards various metal ions and to develop new techniques for its application in environmental monitoring and biomedical imaging.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide is a promising compound with potential applications in various fields of science, including environmental monitoring, biomedical imaging, and drug development. Its unique properties and pharmacological activities make it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to optimize its therapeutic efficacy and to develop new techniques for its application in various fields.

Scientific Research Applications

2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of science. One of the significant research areas is its use as a fluorescent probe for the detection of metal ions. This compound exhibits high selectivity and sensitivity towards metal ions, such as Cu2+, Fe2+, and Hg2+, making it a promising candidate for environmental monitoring and biomedical imaging.
Another area of research is its use as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(1-adamantyl)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12-2-3-16(21(23)24)7-17(12)20-18(22)11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTBTHRMBKOTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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